N-(1-acetyl-1,2,4-triazol-3-yl)acetamide
CAS No.: 5313-73-5
Cat. No.: VC17343232
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5313-73-5 |
|---|---|
| Molecular Formula | C6H8N4O2 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | N-(1-acetyl-1,2,4-triazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11) |
| Standard InChI Key | ZHTHETMODYRKCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NN(C=N1)C(=O)C |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, N-(1-acetyl-1,2,4-triazol-3-yl)acetamide, indicates a 1,2,4-triazole ring substituted at position 1 with an acetyl group (-COCH₃) and at position 3 with an acetamide moiety (-NHCOCH₃). Its molecular formula is hypothesized as C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. The planar triazole ring enables π-π stacking interactions, while the acetyl and acetamide groups contribute to hydrogen bonding and solubility in polar solvents .
Key structural features inferred from analogs include:
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1H-NMR signatures: A singlet for the acetyl methyl group (~2.1 ppm) and deshielded NH protons (~10–12 ppm) .
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13C-NMR peaks: Carbonyl carbons at ~167–169 ppm (acetamide C=O) and ~170 ppm (acetyl C=O) .
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IR stretches: Strong bands at ~1660 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) .
Synthetic Methodologies
Triazole Ring Formation
The 1,2,4-triazole core is typically synthesized via cyclization reactions. For example, acylthiosemicarbazides undergo alkaline or acidic cyclization to form triazole-thiones, which can be further functionalized . In one approach, 2-(4-isobutylphenyl)propanoic acid was converted to a triazole-thiol intermediate under ultrasound irradiation, followed by alkylation with chloroacetamide derivatives .
Acetylation and Functionalization
Acetylation of the triazole’s NH group is achieved using acetic anhydride or acetyl chloride. For instance, N-(4-hydroxyphenyl)acetamide was reacted with ethyl chloroacetate to introduce an acetamide sidechain . Applying this to N-(1H-1,2,4-triazol-3-yl)acetamide would involve:
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Protection: Acetylation of position 1 using acetic anhydride in alkaline conditions.
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Coupling: Reaction with chloroacetamide to install the acetamide group at position 3.
Hypothetical Synthesis Scheme:
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 168.16 g/mol |
| Solubility | DMSO > Water > Ethanol |
| LogP | ~0.5–1.2 (moderately polar) |
| Melting Point | 180–200°C (decomposes) |
The acetamide groups enhance water solubility compared to unsubstituted triazoles, while the acetyl group reduces crystallinity, as seen in related N-substituted triazoles .
Biological Activity and Applications
Antimicrobial Effects
1,2,4-Triazole derivatives demonstrate broad-spectrum activity. N-(4-nitrophenyl)acetamide-triazole hybrids inhibited Bacillus subtilis at MICs of 15.63–250 µg/mL . The acetamide moiety likely disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition.
Drug Likeness
Using the Lipinski rule of five:
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Molecular weight: 168.16 (<500)
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H-bond donors: 2 (<5)
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H-bond acceptors: 4 (<10)
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LogP: ~1.2 (<5)
The compound complies with all criteria, suggesting oral bioavailability .
Future Directions
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